2-Bromo-4-cyclopropoxy-1-isopropylbenzene
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Overview
Description
2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxy-1-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-cyclopropoxy-1-(propan-2-yl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
AXXKVUWXQLTWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
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